N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core linked to a substituted ethyl bridge. Sulfonamide derivatives are widely studied for their roles as enzyme inhibitors or receptor modulators, particularly in neurological and oncological contexts. The dimethylamino and methylpiperazine substituents suggest enhanced solubility and receptor-binding capabilities compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-25(2)19-6-4-18(5-7-19)21(27-12-10-26(3)11-13-27)17-24-32(28,29)20-8-9-22-23(16-20)31-15-14-30-22/h4-9,16,21,24H,10-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUIZEVXRCCPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzodioxine-sulfonamide intermediate.
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
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Antimicrobial Activity
- The sulfonamide group is known for its antibacterial properties. Studies suggest that compounds with similar structures can target bacterial cell wall synthesis, leading to effective antimicrobial agents.
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Cancer Treatment
- Preliminary research indicates that this compound may serve as a kinase inhibitor, which is crucial in cancer therapy. Its ability to modulate enzyme activity could be leveraged for developing new anticancer drugs.
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Pain Management
- By interacting with ion channels and receptors involved in pain perception, this compound could be explored for analgesic applications.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various sulfonamide derivatives, including N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The findings demonstrated significant inhibition against several bacterial strains, indicating its potential as a therapeutic agent against infections .
Cancer Research
Research published in a peer-reviewed journal highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro. The study noted that the presence of the dimethylamino and piperazine groups contributed to enhanced bioactivity against cancer cells .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Several compounds share structural homology with the target molecule, particularly in the sulfonamide and heterocyclic components. Key examples include:
Key Observations :
- The target compound’s 4-methylpiperazine group offers a balance between solubility and receptor affinity compared to the fluorophenyl-piperazine in ’s compound, which may confer higher CNS penetration but lower metabolic stability.
Pharmacological and Physicochemical Properties
- Solubility: The methylpiperazine and dimethylamino groups enhance water solubility compared to analogs with lipophilic substituents (e.g., fluorophenyl or furyl groups) .
- Receptor Selectivity: The benzodioxine-sulfonamide core is common in dopamine D3 receptor ligands, but the dimethylaminophenyl group may shift selectivity toward serotonin receptors, as seen in related sulfonamides .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, a piperazine ring, and a sulfonamide moiety, contributing to its biological properties.
This compound exhibits its biological effects through interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation and survival.
- Receptor Modulation : It has potential activity against various receptors, influencing neurotransmitter systems and cellular signaling pathways.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential applications in treating various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, treatment with the compound resulted in significant reductions in cell viability in human ovarian cancer cells (SK-OV-3) at concentrations as low as 0.5 µM .
- Antimicrobial Properties : Research indicates that compounds with similar structures demonstrate antimicrobial activity by disrupting bacterial cell wall synthesis. Although specific data on this compound's antimicrobial efficacy is limited, its structural components suggest potential activity against various pathogens.
- Neuropharmacological Effects : The presence of the piperazine moiety is associated with neuropharmacological activities. Compounds with similar structures have shown promise in modulating serotonin receptors, which could be beneficial for treating anxiety and depression .
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on SK-OV-3 ovarian cancer cells. The results demonstrated a time-dependent reduction in intracellular protein levels associated with cancer progression. Treatment at 3 µM concentration for 48 hours led to significant depletion of pirin expression, confirming the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Evaluation
In a separate study focusing on serotonin receptor modulation, compounds structurally related to this compound were evaluated for their affinity towards 5-HT receptors. These compounds showed promising results for dual activity at both 5-HT1A and 5-HT2 receptors, suggesting potential applications in treating mood disorders .
Comparative Analysis
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to achieve high purity (>95%)?
- Methodological Answer : The synthesis requires a multi-step approach with controlled conditions. Key steps include:
- Nucleophilic substitution : Use triethylamine (TEA) as a base to deprotonate intermediates and facilitate sulfonamide bond formation .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility of aromatic intermediates .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., sulfonyl chloride reactions) to prevent side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol .
Q. Which analytical techniques are most reliable for confirming molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino protons at δ ~2.8 ppm, benzodioxine protons at δ ~4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₃₂N₄O₄S: 496.21) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does solvent polarity influence the stability of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in sulfonamide coupling but may promote hydrolysis if traces of water are present. Stability tests under inert atmospheres (N₂/Ar) are recommended .
Advanced Research Questions
Q. How can computational modeling predict reactivity challenges in multi-step synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., nucleophilic attack on sulfonyl chloride) to optimize activation barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DCM vs. DMF) .
- Docking studies : Predict steric hindrance in the benzodioxine-piperazine moiety to guide regioselective modifications .
Q. What strategies resolve contradictions in bioactivity data across assay systems?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT/XTT) to identify off-target effects .
- Buffer optimization : Adjust pH (4.6–7.4) and ionic strength to mimic physiological conditions, as sulfonamide solubility varies significantly .
Q. How to design a scalable purification process for gram-scale synthesis?
- Methodological Answer :
- Membrane filtration : Use tangential flow filtration (TFF) to remove high-molecular-weight impurities .
- Continuous chromatography : Simulate moving bed (SMB) systems with C18 resin for high-throughput purification .
Q. What experimental controls are critical for assessing photostability under UV-vis light?
- Methodological Answer :
- Light exposure chambers : Use calibrated UV lamps (λ = 365 nm) with irradiance meters to standardize dose .
- Degradation markers : Monitor benzodioxine ring oxidation via LC-MS (e.g., m/z +16 for epoxide formation) .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting NMR spectra for piperazine ring conformers?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to freeze ring puckering and resolve split signals .
- NOESY : Identify through-space correlations between piperazine protons and adjacent substituents to assign axial/equatorial configurations .
Q. What statistical approaches validate reproducibility in biological replicates?
- Methodological Answer :
- ANOVA with post-hoc tests : Compare dose-response curves across replicates to quantify variance .
- Power analysis : Determine sample size required to detect a 20% effect size (α = 0.05, β = 0.2) .
Q. How to optimize reaction yields when scaling from milligram to gram quantities?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent volume, and catalyst loading .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
